3-(Ethylsulfonamido)phenylboronic acid

Descripción general

Descripción

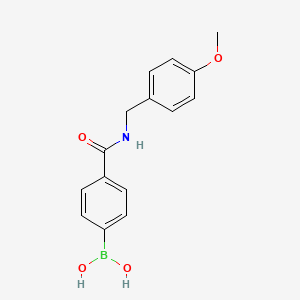

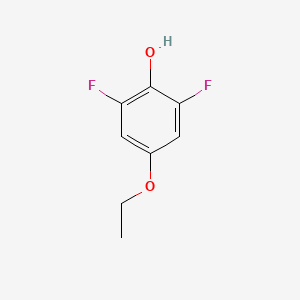

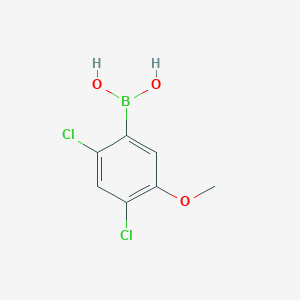

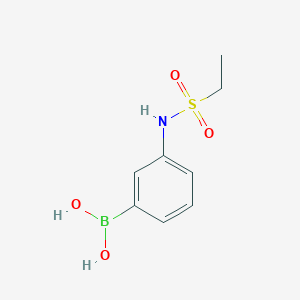

3-(Ethylsulfonamido)phenylboronic acid is a chemical compound with the molecular formula C8H12BNO4S . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 3-(Ethylsulfonamido)phenylboronic acid consists of an ethylsulfonamido group attached to a phenyl ring, which is further connected to a boronic acid group . The molecular weight of this compound is 229.06 .Physical And Chemical Properties Analysis

The predicted boiling point of 3-(Ethylsulfonamido)phenylboronic acid is 438.5±55.0 °C and its predicted density is 1.36±0.1 g/cm3 . The compound should be stored in an inert atmosphere at room temperature . The predicted pKa value is 7.83±0.10 .Aplicaciones Científicas De Investigación

Comprehensive Analysis of “3-(Ethylsulfonamido)phenylboronic Acid” Applications

Phenylboronic acids are versatile compounds that have found a wide array of applications in scientific research due to their ability to form reversible covalent complexes with cis-diol-containing molecules. The compound “3-(Ethylsulfonamido)phenylboronic acid” is a unique derivative that has been utilized in various fields. Below is a detailed analysis of its applications, each within its own dedicated section.

Enrichment of Cis-Diol Containing Molecules: Phenylboronic acid-functionalized materials are known for their selective recognition of cis-diol containing molecules such as nucleosides, catechols, saccharides, and glycoproteins. This selectivity is pivotal in the enrichment and separation processes in complex biological samples, enhancing the detection sensitivity and accuracy for these compounds .

Sensing Applications: The boronate affinity of phenylboronic acids allows for the development of sensors that can detect various biological and chemical substances. These sensors operate based on the interaction with cis-diols, which can be found in glucose, making them useful for monitoring glucose levels in diabetic care .

Diagnostic Applications: Due to their pH-responsive capture/release feature, phenylboronic acids can be employed in diagnostic materials. They can be used to develop materials that respond to pH changes, which is beneficial for controlled release systems in drug delivery .

Imaging and Fluorescence: Phenylboronic acids can be incorporated into fluorescent nanoparticles, which can be used for imaging purposes. These nanoparticles can selectively bind to certain biological molecules, allowing for targeted imaging in biomedical research .

Drug Delivery Systems: The reversible binding characteristic of phenylboronic acids is advantageous in creating drug delivery systems that can release therapeutic agents in response to specific stimuli, such as changes in glucose levels or pH .

Protein Manipulation and Modification: The interaction of phenylboronic acids with proteins enables their use in protein manipulation and modification. This includes the labeling of proteins, which is essential for tracking and studying protein behavior in various biological processes .

Separation Technologies: Phenylboronic acids can be used to modify surfaces or create materials that facilitate the separation of biomolecules. This is particularly useful in the purification of proteins and nucleic acids from complex mixtures .

Therapeutics Development: The ability of phenylboronic acids to interact with biological molecules also extends to therapeutic applications. They can be used to interfere with signaling pathways, inhibit enzymes, or be part of cell delivery systems, contributing to the development of new treatments .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Direcciones Futuras

3-(Ethylsulfonamido)phenylboronic acid could potentially be used in the design of glucose-sensitive hydrogels, which are of interest for researchers considering the large number of diabetes patients worldwide . These hydrogels could be suitable candidates for the design of insulin delivery systems .

Propiedades

IUPAC Name |

[3-(ethylsulfonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4S/c1-2-15(13,14)10-8-5-3-4-7(6-8)9(11)12/h3-6,10-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODGYEZPCAFKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NS(=O)(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674475 | |

| Record name | {3-[(Ethanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

710348-41-7 | |

| Record name | {3-[(Ethanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Methyl-[1,4']bipiperidinyl dihydrochloride](/img/structure/B1421198.png)